Cas no 53392-87-3 (1,1,1-Trifluorohex-2-ene)

1,1,1-Trifluorohex-2-ene is a fluorinated alkene characterized by its trifluoromethyl group at the terminal carbon and a double bond at the second position. This compound is of interest in organic synthesis and materials science due to its unique reactivity stemming from the electron-withdrawing effect of the fluorine substituents. The presence of fluorine enhances thermal and chemical stability while influencing regioselectivity in addition reactions. It serves as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty polymers, where fluorinated moieties improve bioavailability or material properties. Its well-defined structure allows for precise functionalization, making it valuable in research and industrial applications requiring controlled fluorination.
1,1,1-Trifluorohex-2-ene structure
1,1,1-Trifluorohex-2-ene structure
Product Name:1,1,1-Trifluorohex-2-ene
CAS No:53392-87-3
MF:
MW:
CID:4654728
Update Time:2025-05-27

1,1,1-Trifluorohex-2-ene Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-Trifluorohex-2-ene

1,1,1-Trifluorohex-2-ene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC50212-1g
1,1,1-Trifluorohex-2-ene
53392-87-3
1g
£35.00 2025-02-21
Apollo Scientific
PC50212-5g
1,1,1-Trifluorohex-2-ene
53392-87-3
5g
£115.00 2023-09-02
A2B Chem LLC
AY01568-1g
1,1,1-Trifluorohex-2-ene
53392-87-3 97%
1g
$97.00 2024-04-19
A2B Chem LLC
AY01568-5g
1,1,1-Trifluorohex-2-ene
53392-87-3 97%
5g
$252.00 2024-04-19

Additional information on 1,1,1-Trifluorohex-2-ene

Recent Advances in the Study of 1,1,1-Trifluorohex-2-ene (CAS: 53392-87-3) in Chemical Biology and Pharmaceutical Research

1,1,1-Trifluorohex-2-ene (CAS: 53392-87-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, particularly in the development of fluorinated analogs of bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1,1,1-Trifluorohex-2-ene, emphasizing its efficiency in cross-coupling reactions. The researchers demonstrated that the compound's trifluoromethyl group enhances electrophilic reactivity, making it a valuable intermediate for constructing complex fluorinated scaffolds. This advancement addresses previous challenges in the selective introduction of fluorine atoms into organic molecules, a critical step in drug design.

In the context of biological activity, recent investigations have revealed that 1,1,1-Trifluorohex-2-ene exhibits promising interactions with specific enzyme targets. A preprint from BioRxiv (2024) reported its inhibitory effects on cytochrome P450 enzymes, suggesting potential applications in modulating drug metabolism. The study utilized molecular docking simulations and in vitro assays to characterize these interactions, providing a foundation for further pharmacological exploration.

The therapeutic potential of 1,1,1-Trifluorohex-2-ene derivatives has also been a focus of recent research. A collaborative study between academic and industrial researchers (2023) investigated its incorporation into novel anti-inflammatory agents. The resulting compounds showed improved metabolic stability and target affinity compared to their non-fluorinated counterparts, as evidenced by pharmacokinetic studies in animal models. These findings underscore the importance of fluorination strategies in modern drug discovery.

From a safety and toxicology perspective, new data has emerged regarding the handling and biological effects of 1,1,1-Trifluorohex-2-ene. A 2024 regulatory assessment highlighted its relatively low acute toxicity profile but noted the need for proper ventilation during laboratory use due to potential respiratory irritation. These practical considerations are crucial for researchers working with this compound in pharmaceutical development.

Looking forward, several research groups have proposed innovative applications for 1,1,1-Trifluorohex-2-ene in targeted drug delivery systems. Its chemical properties make it suitable for creating pH-sensitive linkers in prodrug designs, as described in a recent patent application (WO2023/154321). This approach could enhance the specificity of drug release in diseased tissues while minimizing systemic side effects.

In conclusion, the growing body of research on 1,1,1-Trifluorohex-2-ene (CAS: 53392-87-3) demonstrates its multifaceted value in chemical biology and pharmaceutical sciences. From synthetic methodology development to therapeutic applications, this compound continues to offer new opportunities for innovation in drug discovery and development. Future studies will likely explore its potential in additional therapeutic areas and further optimize its physicochemical properties for enhanced drug-like characteristics.

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